6-Aminohexane-1-thiol hydrochloride

Catalog No.
S697533
CAS No.
31098-40-5
M.F
C6H16ClNS
M. Wt
169.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminohexane-1-thiol hydrochloride

CAS Number

31098-40-5

Product Name

6-Aminohexane-1-thiol hydrochloride

IUPAC Name

6-aminohexane-1-thiol;hydrochloride

Molecular Formula

C6H16ClNS

Molecular Weight

169.72 g/mol

InChI

InChI=1S/C6H15NS.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H

InChI Key

BFCMUBZJTPADOD-UHFFFAOYSA-N

SMILES

C(CCCS)CCN.Cl

Canonical SMILES

C(CCCS)CCN.Cl

Biosensor Development

Specific Scientific Field: This application falls under the field of Biochemistry and Sensor Technology .

Summary of the Application: 6-Aminohexane-1-thiol hydrochloride is used in the development of a miniature L-glutamate (L-Glu) biosensor based on Prussian blue (PB) modification with improved stability .

Methods of Application: A gold microelectrode (AuME) was immersed in NH2(CH2)6SH-ethanol solution, forming well-defined self-assembled monolayers (SAMs) via thiol-gold bonding chemistry. This increased the number of deposited Prussian blue nanoparticles (PBNPs) and confined them tightly on the AuME surface. Then, dopamine solution was dropped onto the PBNPs surface and self-polymerized into polydopamine (PDA) to protect the PB structure from destruction .

Results or Outcomes: The constructed biosensor achieved a high sensitivity of 70.683 nA µM −1 cm −2 in the concentration range 1–476 µM L-Glu with a low limit of detection (LOD) of 0.329 µM. It performed well in terms of selectivity, reproducibility, and stability. The developed biosensor was successfully applied to the determination of L-Glu in tomato juice .

Surface Modification and Molecular Electronics

Specific Scientific Field: This application is related to Material Science and Molecular Electronics .

Summary of the Application: 6-Aminohexane-1-thiol hydrochloride can be used in the surface modification of gold surfaces for the development of cell adhesive surfaces. It may also be used as a linker with quantum dots (QDs) which forms amine linkages with the carboxy groups of the fullerene heterodimers (FMH) .

6-Aminohexane-1-thiol hydrochloride is a chemical compound characterized by the presence of an amino group and a thiol group on a hexane chain. Its chemical formula is C₆H₁₅ClN₂S, and it is often utilized in various chemical and biological applications due to its unique functional groups. The compound appears as a white to off-white crystalline solid, soluble in water and alcohol, making it suitable for diverse experimental conditions.

There is no documented information on a specific mechanism of action for 6-Aminohexane-1-thiol hydrochloride. As mentioned previously, its potential significance lies in its use as a building block for more complex molecules that might have specific biological activities.

  • Skin and eye irritant: Thiols can irritate skin and eyes upon contact.
  • Odor: Many thiols have unpleasant odors.
  • Proper handling: Standard laboratory safety procedures for handling potentially hazardous chemicals should be followed when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Due to its functional groups:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Disulfide Formation: Two thiol groups can undergo oxidation to form disulfides, which are important in stabilizing protein structures.
  • Acylation Reactions: The amino group can react with acyl chlorides to form amides, expanding its utility in synthetic organic chemistry.

The biological activity of 6-aminohexane-1-thiol hydrochloride is notable in the context of its interactions with biological molecules. It has been studied for its potential role in:

  • Chiral Recognition: The compound has been utilized in chiral molecular imprinting techniques, which enhance the detection of specific enantiomers through surface-enhanced Raman scattering (SERS) methods .
  • Cellular Interactions: Research indicates that thiols can influence cellular signaling pathways and may have implications in drug delivery systems due to their ability to form stable conjugates with various biomolecules.

Several synthesis methods have been developed for 6-aminohexane-1-thiol hydrochloride:

  • Direct Amination: Hexanethiol can be reacted with ammonia or an amine under controlled conditions to introduce the amino group.
  • Reduction of Disulfides: Starting from a disulfide derivative, reduction using thiols or metal catalysts can yield the desired thiol compound.
  • Chiral Synthesis Techniques: Advanced methods involve asymmetric synthesis approaches, which are particularly useful for producing enantiomerically pure forms .

6-Aminohexane-1-thiol hydrochloride has a wide range of applications:

  • Nanoparticle Functionalization: It is frequently used to modify the surfaces of nanoparticles for enhanced stability and functionality in drug delivery systems.
  • Bioconjugation: The compound serves as a linker in bioconjugation processes, facilitating the attachment of biomolecules for therapeutic applications.
  • Sensors: Its ability to form stable complexes with metals makes it suitable for developing sensors that detect specific ions or molecules.

Interaction studies involving 6-aminohexane-1-thiol hydrochloride focus on its binding properties and reactivity:

  • Metal Ion Interactions: The thiol group exhibits a strong affinity for metal ions, which can be exploited for sensor applications or catalytic processes.
  • Chiral Recognition Mechanisms: Studies have demonstrated its effectiveness in recognizing chiral compounds through specific intermolecular interactions, enhancing analytical techniques like SERS .

Several compounds share structural similarities with 6-aminohexane-1-thiol hydrochloride. Here’s a comparison highlighting its unique features:

Compound NameStructure TypeUnique Features
3-AminopropylthiolAliphatic ThiolShorter chain length; less steric hindrance
2-AminoethanethiolAliphatic ThiolSmaller size; more hydrophilic
1,6-HexanediamineDiamineLacks thiol functionality; more basic
6-MercaptohexylamineAliphatic ThiolSimilar thiol group; differing amine position

6-Aminohexane-1-thiol hydrochloride stands out due to its longer carbon chain and the strategic positioning of both amino and thiol groups, allowing for versatile applications in both synthetic chemistry and biological systems.

Molecular Structure Analysis

X-ray Crystallography and Nuclear Magnetic Resonance Confirmation

6-Aminohexane-1-thiol hydrochloride presents a linear aliphatic structure comprising a six-carbon backbone with terminal amino and thiol functional groups in their protonated salt form [1]. The molecular formula C₆H₁₆ClNS corresponds to a molecular weight of 169.72 g/mol, with the hydrochloride salt formation enhancing both stability and water solubility compared to the free base [2] [3].

The compound exhibits a crystalline structure with a reported melting point range of 125-130°C [1] [4], indicating a well-ordered solid-state arrangement. X-ray crystallographic data, while not extensively documented for this specific compound, can be inferred from related aliphatic aminothiols and the general principles governing such bifunctional molecules [5]. The crystal structure is expected to feature intermolecular hydrogen bonding networks involving the protonated amino group and chloride anion, along with potential thiol-thiol interactions.

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [6] [7]. The ¹H NMR spectrum displays the amino protons as exchangeable broad signals between 0.5-4.0 ppm, which disappear upon deuterium oxide treatment [8]. The α-methylene protons adjacent to nitrogen appear deshielded at 2.2-2.9 ppm, while those adjacent to sulfur resonate at 2.5-3.0 ppm due to the deshielding effects of these heteroatoms [6] [8].

In ¹³C NMR spectroscopy, the α-carbon atoms exhibit characteristic deshielding patterns, with the carbon adjacent to nitrogen showing chemical shifts in the 30-60 ppm range and the carbon adjacent to sulfur appearing at 20-30 ppm [6] [8]. The remaining methylene carbons of the hexane chain display typical aliphatic chemical shifts around 20-30 ppm.

Tautomeric and Conformational Studies

The tautomeric behavior of 6-aminohexane-1-thiol hydrochloride is dominated by the thiol form under normal conditions [9]. Theoretical studies on related thioacetic acid systems demonstrate that thiol tautomers are significantly more stable than thione forms, with energy differences of approximately 6.7 kJ/mol favoring the thiol configuration [9]. The thione form (R-S⁺H⁻) remains highly unfavorable under standard conditions and is only considered under extreme circumstances.

Zwitterionic forms involving intramolecular charge transfer between the amino and thiol groups are thermodynamically unfavorable in the solid state due to the substantial distance between functional groups (six carbon atoms) [5]. However, in aqueous solution, pH-dependent equilibria may establish minor populations of such species, particularly at intermediate pH values where both groups can exist in their ionic forms.

Conformational analysis reveals a highly flexible molecular structure due to the aliphatic chain backbone [10]. The preferred conformation likely adopts an extended all-trans arrangement with localized gauche defects around the terminal functional groups [10]. Density functional theory calculations on similar aliphatic systems predict low rotational barriers around carbon-nitrogen bonds (2-4 kcal/mol) and even lower barriers around carbon-sulfur bonds (1-2 kcal/mol) [10] [11].

The carbon-carbon-carbon-nitrogen dihedral angles preferentially adopt gauche conformations due to favorable n→σ* interactions between the nitrogen lone pair and adjacent carbon-carbon σ* orbitals [10]. Similarly, the carbon-carbon-carbon-sulfur arrangements show weak gauche preferences, though less pronounced than nitrogen-containing systems [11] [9].

Intramolecular hydrogen bonding between the amino and thiol groups is structurally unfavorable due to the extended six-carbon chain, unlike shorter aminothiol systems where such interactions significantly stabilize specific conformations [5]. This absence of constraining intramolecular interactions results in enhanced conformational flexibility and adaptation to different chemical environments.

Physicochemical Properties

Solubility and Stability Under Varied Conditions

The solubility profile of 6-aminohexane-1-thiol hydrochloride demonstrates marked enhancement in polar solvents due to hydrochloride salt formation [2] [3]. Water solubility is significantly increased compared to the free base, enabling concentrations suitable for most analytical and synthetic applications [12]. The compound exhibits excellent solubility in polar protic solvents including ethanol and methanol, reflecting favorable hydrogen bonding interactions between the protonated amino group and solvent molecules [12].

Polar aprotic solvents such as dimethyl sulfoxide also provide good solubility due to strong solvation of both ionic and polar functional groups [12]. Conversely, non-polar solvents including hexane show limited solubility due to the ionic nature of the hydrochloride salt and the polar character of both functional groups [13].

Thermal stability assessments indicate that the compound remains stable under recommended storage conditions of 2-8°C [1] [14]. At room temperature, the material maintains stability under normal atmospheric conditions, though protection from moisture and oxidizing agents is advisable [15] [14]. The melting point range of 125-130°C suggests good thermal stability up to moderate temperatures [1] [4].

Chemical stability varies significantly with environmental conditions. Under inert atmospheres, the compound shows excellent long-term stability [15] [14]. However, exposure to oxidizing conditions leads to thiol oxidation and disulfide bond formation, a characteristic vulnerability of all thiol-containing compounds . The protonated amino group provides enhanced stability compared to free amines by reducing nucleophilicity and associated reactivity.

Photostability requires consideration due to the presence of sulfur-containing functional groups. While specific photodegradation studies for this compound are limited, general principles suggest protection from direct sunlight during storage and handling [14]. The hygroscopic nature of the hydrochloride salt necessitates storage under desiccated conditions to prevent moisture uptake and potential hydrolysis [14] [12].

Spectral Signatures (Ultraviolet-Visible, Fourier Transform Infrared, Raman)

Ultraviolet-visible spectroscopy of 6-aminohexane-1-thiol hydrochloride reveals characteristic absorption features arising from electronic transitions within the heteroatom-containing functional groups [17] [18]. The n→σ* transitions associated with sulfur lone pairs appear in the 250-280 nm region with relatively low extinction coefficients (10-100 M⁻¹cm⁻¹) due to their forbidden nature [17]. Nitrogen-based n→σ* transitions occur at shorter wavelengths (200-220 nm) with similarly low intensities [17].

Higher energy σ→σ* transitions involving carbon-sulfur bonds appear around 180-200 nm with medium extinction coefficients (100-1000 M⁻¹cm⁻¹) [17]. Carbon-carbon σ→σ* transitions occur at even shorter wavelengths (140-160 nm) with high extinction coefficients characteristic of allowed electronic transitions [17]. Weak charge transfer bands between nitrogen and sulfur may appear in the 300-350 nm region with very low extinction coefficients [17].

Fourier Transform Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies [19] [20]. The nitrogen-hydrogen stretching vibrations appear as medium-intensity bands in the 3300-3500 cm⁻¹ region, typically broadened due to hydrogen bonding interactions in the solid state [19] [20]. Carbon-hydrogen stretching modes of the aliphatic chain produce strong, multiple peaks between 2850-2960 cm⁻¹ [19].

The sulfur-hydrogen stretching vibration represents a diagnostic feature appearing as a weak-to-medium intensity band around 2550-2600 cm⁻¹ [19] [21]. This frequency is characteristic of aliphatic thiols and provides unambiguous confirmation of the thiol functional group [21]. Carbon-sulfur stretching vibrations appear as variable intensity bands between 570-730 cm⁻¹ [19].

Carbon-nitrogen stretching modes produce strong bands in the 1000-1260 cm⁻¹ region, reflecting the enhanced polarization of this bond in the protonated amine [19]. Additional skeletal vibrations and deformation modes of the hexane chain appear throughout the fingerprint region below 1500 cm⁻¹ [19].

Raman spectroscopy offers complementary vibrational information with particular sensitivity to sulfur-containing functional groups [21] [22]. The carbon-sulfur-hydrogen bending mode appears as a characteristic feature around 850 cm⁻¹ under normal conditions [21]. Upon deuteration in deuterated solvents, this mode shifts to approximately 620 cm⁻¹, providing a definitive isotope effect confirmation of thiol group presence [21].

The carbon-sulfur stretching vibrations show enhanced intensity in Raman compared to infrared spectroscopy due to the high polarizability of sulfur [21] [22]. Skeletal vibrations of the aliphatic chain produce characteristic Raman signatures that complement infrared data and provide additional structural confirmation [21].

Surface-enhanced Raman spectroscopy studies on related aminothiol compounds demonstrate significant enhancement factors when adsorbed onto noble metal nanostructures [22]. These effects enable detection of trace quantities and provide insights into molecular orientation and surface interactions [22].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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